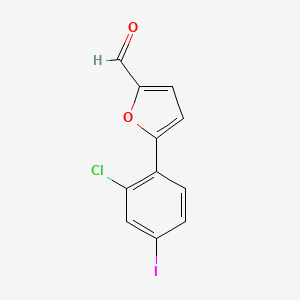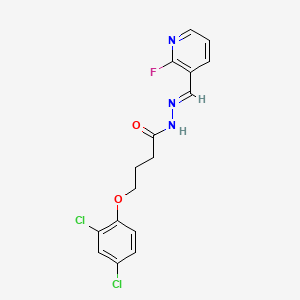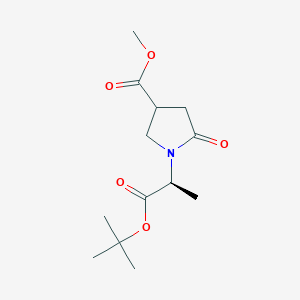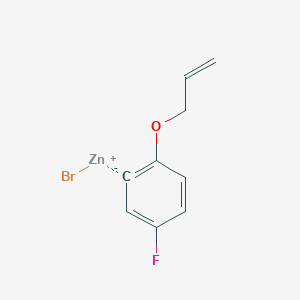
2-Bromo-3-chlorobenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-chlorobenzenethiol is an organosulfur compound with the molecular formula C6H4BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorobenzenethiol can be achieved through several methods. One common approach involves the halogenation of benzenethiol. The process typically includes the following steps:
Halogenation of Benzenethiol: Benzenethiol is first treated with bromine to introduce the bromine atom at the desired position. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure selective substitution at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
2-Bromo-3-chlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to the corresponding benzene derivative by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in aqueous or organic solvents is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzenethiols with various functional groups.
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated benzene derivatives.
科学研究应用
2-Bromo-3-chlorobenzenethiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to introduce halogen and thiol functionalities.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification, as the thiol group can form covalent bonds with cysteine residues in proteins.
Medicinal Chemistry: Research into its potential as an antimicrobial or anticancer agent is ongoing, leveraging its unique chemical properties.
作用机制
The mechanism of action of 2-Bromo-3-chlorobenzenethiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-chlorobenzenethiol
- 2-Bromo-5-chlorobenzenethiol
- 3-Bromo-4-chlorobenzenethiol
Comparison
2-Bromo-3-chlorobenzenethiol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different selectivity in nucleophilic substitution reactions and varying degrees of reactivity in oxidation and reduction processes.
属性
分子式 |
C6H4BrClS |
|---|---|
分子量 |
223.52 g/mol |
IUPAC 名称 |
2-bromo-3-chlorobenzenethiol |
InChI |
InChI=1S/C6H4BrClS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H |
InChI 键 |
OZMWMQJLCQKQLG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Br)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
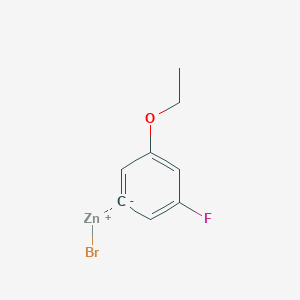
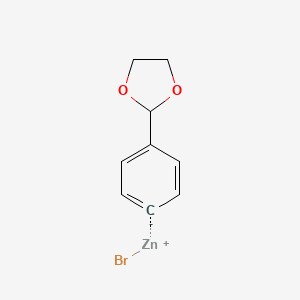
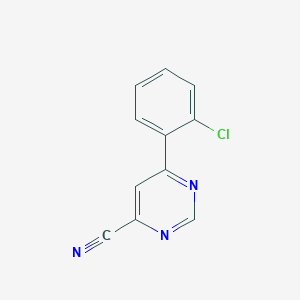
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
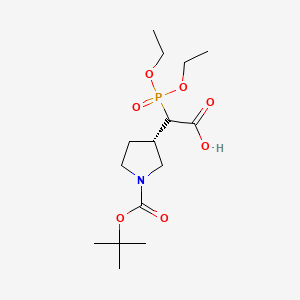
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)

